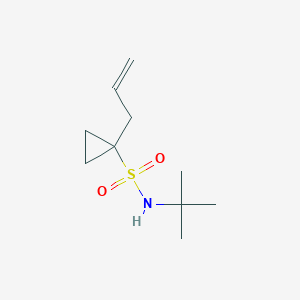

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

Overview

Description

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a chemical compound that can be synthesized and utilized in various organic reactions to create complex molecules. The compound features an allyl group attached to a cyclopropane ring, which is further substituted with a tert-butyl sulfonamide group. This structure is of interest due to its potential reactivity and the presence of stereocenters that can be exploited in asymmetric synthesis.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been explored in several studies. For instance, a formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides has been promoted by AlCl3, leading to the formation of indane derivatives with high stereoselectivity . Although this study does not directly describe the synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide, it provides insight into the types of reactions that cyclopropane-containing sulfonamides can undergo.

Molecular Structure Analysis

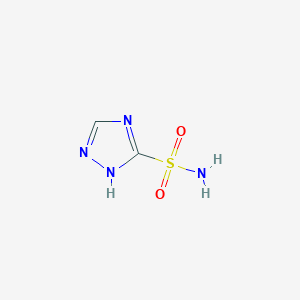

The molecular structure of sulfonamide derivatives can be complex, with interactions between different functional groups affecting the overall conformation and reactivity. For example, in the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a strong interaction between the sulfonyl group and the thiadiazole ring . These structural details are crucial for understanding the reactivity and potential applications of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide.

Chemical Reactions Analysis

Chemical reactions involving sulfonamide derivatives can be highly stereoselective. The palladium-catalyzed asymmetric synthesis of allylic tert-butyl sulfones and sulfides is one such example, where kinetic resolution of the allylic substrate occurs, leading to products with high enantiomeric excess . Similarly, the catalytic enantioselective synthesis of N-C axially chiral sulfonamides through chiral palladium-catalyzed N-allylation demonstrates the potential for creating optically active N-allylated sulfonamide derivatives . These studies suggest that 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide could also be involved in enantioselective reactions, potentially yielding products with high stereochemical purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide would be influenced by its molecular structure. The presence of the tert-butyl group could impart steric bulk, affecting the compound's solubility and reactivity. The sulfonamide functionality is known for its ability to participate in hydrogen bonding, which could influence the boiling point, melting point, and solubility in various solvents. While the specific properties of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide are not detailed in the provided papers, the properties of similar compounds can provide a basis for predicting its behavior .

Scientific Research Applications

Palladium-Catalyzed Enantioselective Synthesis

- Asymmetric Synthesis of Allylic Sulfones : A study by Jagusch et al. (2004) describes the asymmetric synthesis of cyclic and acyclic allylic S-aryl and S-alkyl sulfones through a highly selective palladium-catalyzed 1,3-rearrangement of racemic allylic sulfinates, which includes compounds similar to 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (Jagusch, Gais & Bondarev, 2004).

Chiral Ligand Applications

- Chiral N-tert-butanesulfinyl Imines in Asymmetric Synthesis : Dong et al. (2015) highlight the use of chiral N-tert-butanesulfinyl imines in asymmetric chemical transformations, which are closely related to the structure of interest (Dong, Xu, Feng, Sun & Lin, 2015).

Catalytic Enantioselective Synthesis of Axially Chiral Sulfonamides

- N-C Axially Chiral Sulfonamides : Kikuchi et al. (2019) explored the catalytic enantioselective synthesis of N-C axially chiral sulfonamides, again demonstrating the relevance of sulfonamide derivatives in synthetic chemistry (Kikuchi, Nakamura, Matsuoka, Asami & Kitagawa, 2019).

Organometallic Reactions and Catalysis

- Radical-Mediated Sulfonyl Alkynylation, Allylation, and Cyanation : Wu et al. (2021) discussed the radical-mediated difunctionalization of propellane, including the formation of sulfonyl alkynyl/allyl/cyano-substituted derivatives. This showcases advanced applications in medicinal chemistry and organometallic reactions (Wu, Xu, Zhang, Wu & Zhu, 2021).

properties

IUPAC Name |

N-tert-butyl-1-prop-2-enylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-5-6-10(7-8-10)14(12,13)11-9(2,3)4/h5,11H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTSXSSISAWHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619514 | |

| Record name | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide | |

CAS RN |

669008-27-9 | |

| Record name | N-(1,1-Dimethylethyl)-1-(2-propen-1-yl)cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669008-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.